Methyl 3,5-Dideoxy-5-[(Hydroxyacetyl)amino]-D-Glycero-Alpha-D-Galacto-Non-2-Ulopyranosidonic Acid
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Overview
Description
N-(Hydroxyacetyl)-2-O-methyl-alpha-neuraminic acid is a complex organic compound with significant interest in various scientific fields. This compound is a derivative of neuraminic acid, which is a key component in many biological processes, particularly in the formation of glycoproteins and glycolipids. The unique structure of N-(Hydroxyacetyl)-2-O-methyl-alpha-neuraminic acid makes it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hydroxyacetyl)-2-O-methyl-alpha-neuraminic acid typically involves multiple steps, starting from neuraminic acid. The process includes the methylation of the hydroxyl group at the 2-position and the introduction of a hydroxyacetyl group at the nitrogen atom. Common reagents used in these reactions include methyl iodide for methylation and hydroxyacetyl chloride for the introduction of the hydroxyacetyl group. The reactions are usually carried out under controlled conditions, such as low temperatures and inert atmospheres, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of N-(Hydroxyacetyl)-2-O-methyl-alpha-neuraminic acid often involves the use of biotechnological methods, such as enzymatic synthesis, to achieve high yields and purity. Enzymes like sialyltransferases are employed to catalyze the specific modifications required to produce the compound. These methods are preferred due to their efficiency and the ability to produce the compound on a large scale with minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(Hydroxyacetyl)-2-O-methyl-alpha-neuraminic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(Hydroxyacetyl)-2-O-methyl-alpha-neuraminic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in cellular processes, such as cell signaling and adhesion.
Medicine: Research focuses on its potential therapeutic applications, including its use in drug delivery systems and as a biomarker for certain diseases.
Industry: The compound is used in the production of pharmaceuticals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-(Hydroxyacetyl)-2-O-methyl-alpha-neuraminic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyacetyl group can form hydrogen bonds with these targets, influencing their activity and function. The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of neuraminic acid, such as N-acetylneuraminic acid and N-glycolylneuraminic acid. These compounds share structural similarities but differ in their functional groups and biological activities.
Uniqueness
N-(Hydroxyacetyl)-2-O-methyl-alpha-neuraminic acid is unique due to its specific modifications, which confer distinct chemical and biological properties. Its hydroxyacetyl group and methylation at the 2-position differentiate it from other neuraminic acid derivatives, making it a subject of interest for targeted research and applications.
Properties
Molecular Formula |
C12H21NO10 |
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Molecular Weight |
339.30 g/mol |
IUPAC Name |
(2R,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO10/c1-22-12(11(20)21)2-5(16)8(13-7(18)4-15)10(23-12)9(19)6(17)3-14/h5-6,8-10,14-17,19H,2-4H2,1H3,(H,13,18)(H,20,21)/t5-,6+,8+,9+,10+,12+/m0/s1 |
InChI Key |
NFUCYHODBBSMAK-BLMTXZDNSA-N |
Isomeric SMILES |
CO[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O |
Canonical SMILES |
COC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)CO)O)C(=O)O |
Origin of Product |
United States |
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